

[4-(Aminomethyl)cyclohexyl]methanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[4-(Aminomethyl)cyclohexyl]methanol
	/
Cat. No.:	B177226

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of [4-(Aminomethyl)cyclohexyl]methanol

Introduction: A Proactive Approach to Chemical Safety

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional primary amine and primary alcohol built on a cyclohexane scaffold. This structure makes it a versatile building block in chemical synthesis, particularly within pharmaceutical and materials science research. However, comprehensive toxicological and safety data for this specific compound are not readily available in public databases. This guide, therefore, is constructed from the perspective of a senior application scientist to provide researchers, scientists, and drug development professionals with a robust safety framework.

The core directive of this document is to move beyond simple compliance and foster a deep, mechanistic understanding of potential hazards. In the absence of a complete, standardized Safety Data Sheet (SDS), we will synthesize a conservative safety profile by extrapolating data from structurally similar compounds and applying first principles of chemical toxicology and industrial hygiene. This proactive and evidence-based approach ensures that laboratory personnel can manage risk effectively, protecting both themselves and the integrity of their research.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These parameters influence its behavior in the laboratory, including potential for aerosolization, solubility in various solvents, and appropriate storage conditions.

Table 1: Chemical Identifiers for **[4-(Aminomethyl)cyclohexyl]methanol**

Identifier	Value	Source
Chemical Name	[4-(Aminomethyl)cyclohexyl]methanol	PubChem[1]
CAS Number	1074-62-0 (cis/trans mixture)	Chemchart[2]
17879-23-1 (trans-isomer)	Chemchart[2]	
Molecular Formula	C ₈ H ₁₇ NO	Chemchart[2]
Molecular Weight	143.23 g/mol	Chemchart[2]
Canonical SMILES	C1CC(CCC1CN)CO	Chemchart[2]
InChIKey	WWDKVICMJWBJKJ-UHFFFAOYSA-N	Chemchart[2]

Table 2: Predicted Physicochemical Properties

Note: The following properties are computationally predicted and should be used as estimates for risk assessment. Experimental verification is recommended.

Property	Predicted Value	Source
Boiling Point	251.99 °C	EPA T.E.S.T. [2]
Melting Point	43.99 °C	EPI Suite [2]
Flash Point	122.72 °C	EPA T.E.S.T. [2]
Water Solubility	4991.95 mg/L (Slightly Soluble)	EPA T.E.S.T. [2]
Density	~1 g/cm ³	EPA T.E.S.T. [2]

The predicted melting point suggests this compound may be a low-melting solid or a viscous liquid at room temperature. Its relatively high boiling point and flash point indicate it is not highly flammable, but it is a combustible liquid.[\[3\]](#) The key takeaway is that while it doesn't pose a severe fire risk under standard lab conditions, it can burn if exposed to an ignition source at elevated temperatures.

Section 2: Hazard Evaluation - An Evidence-Based, Inferred Profile

Given the lack of specific toxicological studies on **[4-(Aminomethyl)cyclohexyl]methanol**, we must infer its potential hazards from its chemical structure and data from analogous compounds. The molecule contains a primary amine and a primary alcohol. Aliphatic amines are frequently skin and respiratory irritants, and can be corrosive.

An SDS for a closely related isomer, [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, provides the most direct hazard information available, classifying it as a skin, eye, and respiratory irritant.[\[4\]](#) This aligns with the expected reactivity of the functional groups. Furthermore, studies on 4-Methyl-1-cyclohexanemethanol (4-MCHM), another structural analog, have suggested that its metabolites could be more toxic than the parent compound and may exhibit genotoxicity.[\[5\]](#)[\[6\]](#)

Therefore, a conservative approach dictates that we handle **[4-(Aminomethyl)cyclohexyl]methanol** as, at minimum, a significant irritant with unknown potential for long-term or metabolic toxicity.

Inferred GHS Classification

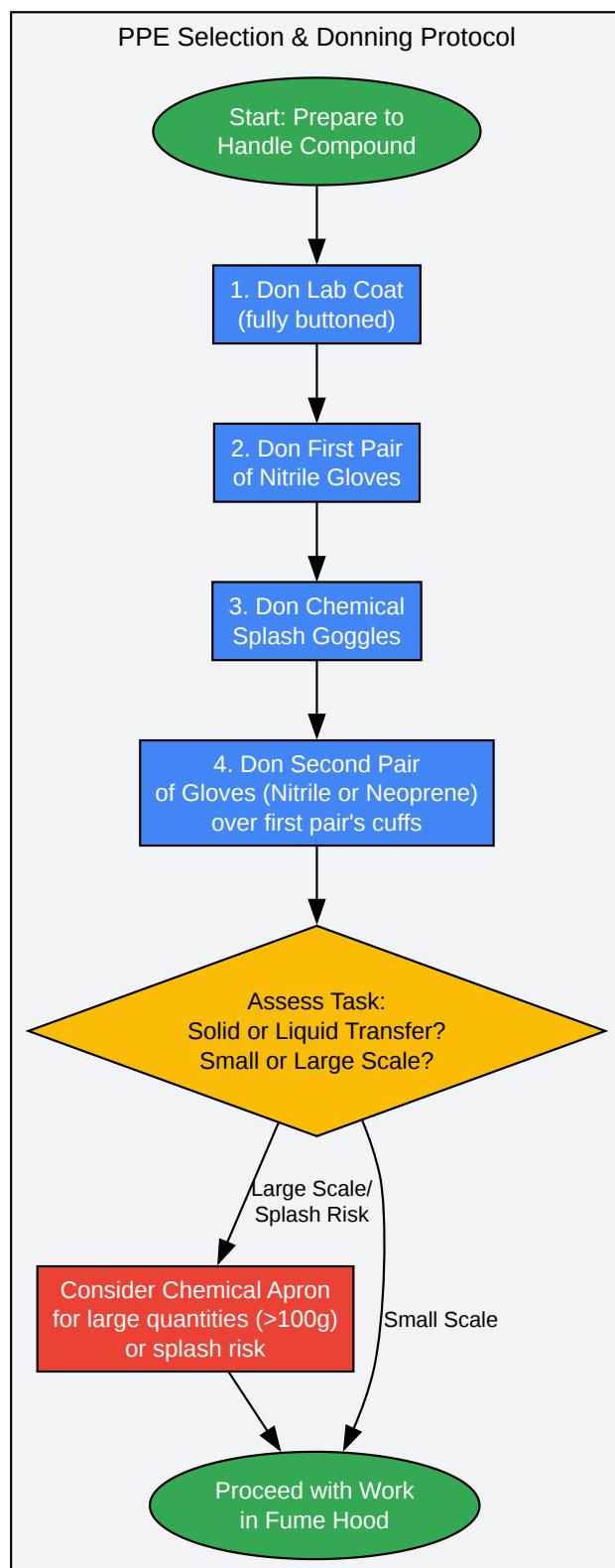
Based on available data, the following Globally Harmonized System (GHS) classifications should be assumed:

- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)
- Signal Word:Warning

The diagram below illustrates the GHS pictograms that correspond to these inferred hazards.

Caption: Inferred GHS Hazard Profile.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)


The primary goal of exposure control is to use a combination of engineering controls and PPE to create a barrier between the researcher and the chemical. The rationale is based on the "Hierarchy of Controls," prioritizing the most effective measures first.

Engineering Controls

- Chemical Fume Hood: All manipulations of **[4-(Aminomethyl)cyclohexyl]methanol**, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[\[7\]](#) This is the most critical engineering control as it contains vapors and potential aerosols at the source, preventing inhalation, which is a primary route of exposure for irritant compounds.[\[4\]](#)
- Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[\[8\]](#)
- Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[\[9\]](#)

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent skin and eye contact. The following workflow should guide PPE selection and use.

[Click to download full resolution via product page](#)

Caption: PPE Selection and Donning Workflow.

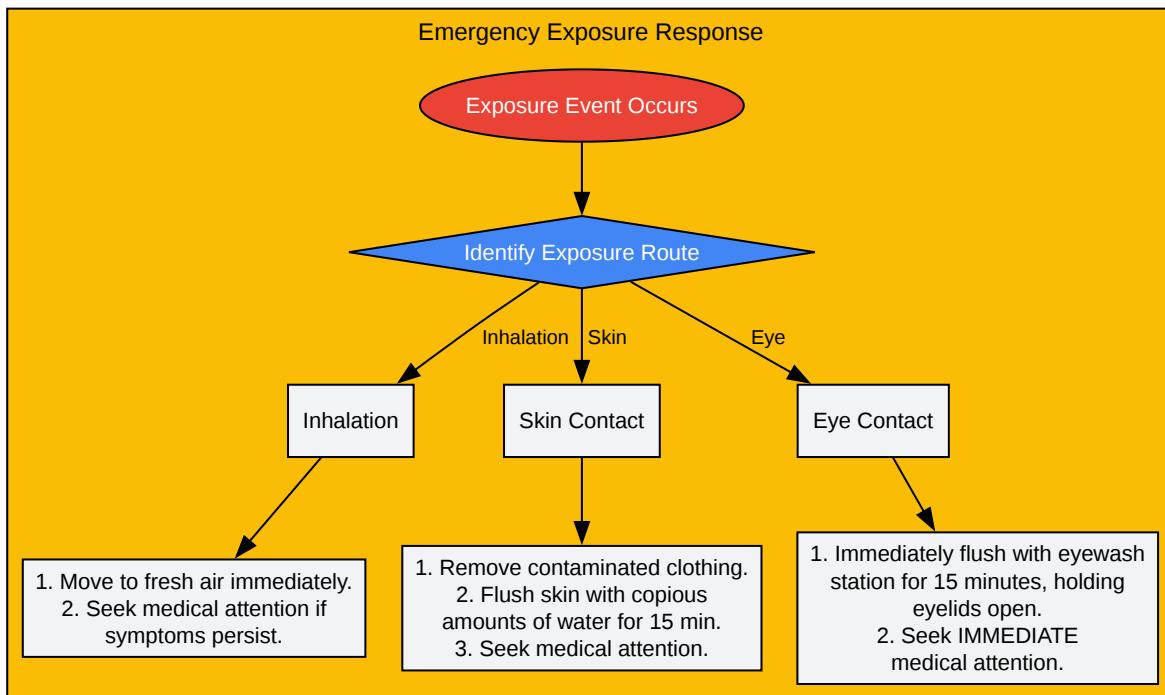
- Eye and Face Protection: ANSI-approved, tight-sealing chemical splash goggles are mandatory.^[3] A face shield should be worn over the goggles during procedures with a high risk of splashing.
- Skin and Body Protection: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes are required.^[7] For transfers of significant quantities, a chemically resistant apron is also necessary.^[3]
- Hand Protection: Double-gloving is essential. Use two pairs of nitrile gloves or an inner nitrile glove with an outer neoprene or butyl rubber glove.^[10] Gloves must be inspected for defects before use and changed immediately if contamination is suspected. The rationale for double-gloving is to provide a secondary barrier in case of a tear or rapid permeation through the outer glove.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to preventing accidental exposures and maintaining chemical stability.

Handling Protocol

- Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment.
- Weighing: If the compound is a solid, weigh it directly into a container within the fume hood to minimize dust generation. Use a spatula to gently transfer the material.
- Transfers: When transferring liquids or making solutions, perform all operations in the fume hood. Use a pipette or a funnel to avoid splashes.
- Housekeeping: Clean up any minor drips or residues immediately using an appropriate absorbent material.
- Post-Handling: After completion, decontaminate all surfaces and equipment. Remove PPE in the correct order (outer gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.^[7]


Storage Requirements

- Container: Keep the compound in its original, tightly sealed container.[8]
- Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3]
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, perchlorates).[3] The amine and alcohol functional groups can react exothermically or even explosively with strong oxidizers.

Section 5: Emergency Procedures - A Self-Validating System

A self-validating emergency plan ensures that responses are rapid, correct, and minimize harm. All laboratory personnel must be trained on these procedures before working with the compound.

Exposure Response Workflow

[Click to download full resolution via product page](#)

Caption: Decision tree for first aid response to exposure.

Accidental Release Measures (Spill Response)

- Assess the Spill:
 - Small Spill (<50 mL or 50 g): If you are trained and have the correct PPE and materials, proceed with cleanup.
 - Large Spill (>50 mL or 50 g): Evacuate the area immediately. Alert laboratory personnel and notify the institutional safety office.
- Containment (Small Spill):

- Alert others in the immediate area.
- Wearing the full PPE described in Section 3, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
- Cleanup:
 - Once the material is fully absorbed, carefully scoop the mixture into a labeled, sealable waste container.
 - Decontaminate the spill area with a suitable solvent, followed by soap and water.
- Disposal:
 - Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[\[3\]](#)

Section 6: Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

- Waste Characterization: **[4-(Aminomethyl)cyclohexyl]methanol** and any materials contaminated with it must be treated as hazardous chemical waste.
- Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
- Disposal Path: The waste must be disposed of through a licensed hazardous waste disposal company, in full compliance with all local, state, and federal environmental regulations.[\[3\]](#) Never discharge this chemical into drains or the environment.[\[11\]](#)

Conclusion

While **[4-(Aminomethyl)cyclohexyl]methanol** is a valuable synthetic building block, the current lack of comprehensive safety data necessitates a cautious and informed approach to its handling. By inferring hazards from analogous structures and adhering to the rigorous

engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The foundational principle is to treat this compound as a significant irritant with unknown long-term toxicological properties, ensuring that all manipulations are guided by a culture of safety, preparedness, and scientific diligence.

References

- Chemchart. **[4-(aminomethyl)cyclohexyl]methanol** (1074-62-0).
- Ori-McKenney Lab. Methanol Safety Data Sheet.
- PubChem. [(4-Methoxycyclohexyl)amino]methanol. National Center for Biotechnology Information.
- Carl ROTH. Safety Data Sheet - Methanol.
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- UCLA EH&S. Methanol - Standard Operating Procedure. (2012).
- PubChem. (4-Methoxycyclohexyl)methanol. National Center for Biotechnology Information.
- Methanex Corporation. Methanol Safety Data Sheet. (2020).
- Dräger VOICE. Methanol | CH₄O | 67-56-1 – Detectors & Protection Equipment.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information.
- Wang, Y., et al. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015). National Institutes of Health.
- PubMed. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015).
- GOV.UK. Methanol: toxicological overview. (2024).
- Anesthesia Key. Personal Protective Equipment. (2016).
- CDC. Methyl alcohol - IDLH. NIOSH.
- Wikipedia. Methanol toxicity.
- GOV.UK. Incident management: methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. methanex.com [methanex.com]
- 9. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 10. Personal Protective Equipment | Anesthesia Key [aneskey.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [[4-(Aminomethyl)cyclohexyl]methanol safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com